4-(3-Bromo-phenyl)-1-N-Boc-piperidine
Overview
Description
4-(3-Bromo-phenyl)-1-N-Boc-piperidine: is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a bromophenyl group attached to the piperidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-phenyl)-1-N-Boc-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a suitable bromophenyl halide reacts with the piperidine ring.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the piperidine ring with a Boc group, which is achieved using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl oxides.
Reduction: Reduction reactions can target the bromophenyl group or the piperidine ring, resulting in the removal of the bromine atom or the reduction of the ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Bromophenyl oxides.
Reduction: De-brominated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(3-Bromo-phenyl)-1-N-Boc-piperidine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds and is employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of probes for imaging and diagnostic purposes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is explored for its activity against various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-phenyl)-1-N-Boc-piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. The Boc group serves as a protective group, ensuring the stability of the compound during chemical reactions.
Comparison with Similar Compounds
4-(3-Bromo-phenyl)-piperidine: Lacks the Boc protection group, making it more reactive.
4-(3-Fluoro-phenyl)-1-N-Boc-piperidine: Contains a fluorine atom instead of bromine, which can alter its reactivity and biological activity.
4-(3-Chloro-phenyl)-1-N-Boc-piperidine: Contains a chlorine atom, offering different chemical properties compared to the bromine derivative.
Uniqueness: 4-(3-Bromo-phenyl)-1-N-Boc-piperidine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as halogen bonding. The Boc group provides stability and protection, making it suitable for various synthetic applications.
Properties
IUPAC Name |
tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-6,11-12H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAPURUFUOOCTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654188 | |
Record name | tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-62-5 | |
Record name | tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886362-62-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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